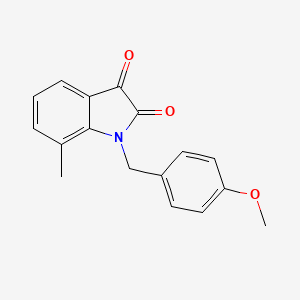
1-(4-Methoxy-benzyl)-7-methyl-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of indole, which is a heterocyclic compound commonly found in many natural products and pharmaceuticals . The presence of a methoxy group and a benzyl group suggests that it might have unique chemical properties compared to other indole derivatives .
Synthesis Analysis
While specific synthesis methods for “1-(4-Methoxy-benzyl)-7-methyl-1H-indole-2,3-dione” were not found, 4-methoxybenzyl esters are known to be readily introduced under a number of mild reaction conditions . They are often used as protecting groups in organic synthesis .Molecular Structure Analysis
The molecular structure of the compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, specific structural data for this compound was not found .Aplicaciones Científicas De Investigación
Photoinduced Molecular Transformations
Kobayashi et al. (1993) described the synthesis of 2,3-dihydro-1H-benz[f]indole-4,9-diones, a class of compounds related to 1-(4-Methoxy-benzyl)-7-methyl-1H-indole-2,3-dione, through a unique regioselective photoaddition process. This method is notable for its one-step reaction and potential applications in developing photoactive materials and molecules for photoinduced molecular transformations (Kobayashi, Takeuchi, Seko, Kanno, Kujime, & Suginome, 1993).
Photochromism and Fluorescence
Balenko et al. (2010) investigated the structures and photochromic properties of novel heterocyclic fulgides based on benzo[g]indole structures. These compounds demonstrated notable photochromism, fluorescence, and thermal stability, which are relevant for applications in materials science and optoelectronics (Balenko, Makarova, Rybalkin, Shepelenko, Popova, Tkachev, Aldoshin, Metelitsa, Bren, & Minkin, 2010).
Crystallographic Studies
Wu et al. (2011) conducted a crystallographic study on a compound similar to 1-(4-Methoxy-benzyl)-7-methyl-1H-indole-2,3-dione, providing insights into its molecular structure and potential interactions. This research aids in understanding the physical properties of such compounds, which is crucial for their application in material science and pharmaceuticals (Wu, Zheng, Cao, & Xiao, 2011).
Synthesis of Carbamate Derivatives
Velikorodov et al. (2010) explored the synthesis of carbamate derivatives of indole, which includes compounds structurally related to 1-(4-Methoxy-benzyl)-7-methyl-1H-indole-2,3-dione. Such derivatives have potential applications in the development of new pharmaceuticals and organic compounds (Velikorodov, Kuanchalieva, & Titova, 2010).
Synthetic Approaches in Organic Chemistry
Kametani et al. (1979) reported a synthetic approach to seco-mitosane type compounds, starting from pyrrolo[1,2-a]indole derivatives, related to 1-(4-Methoxy-benzyl)-7-methyl-1H-indole-2,3-dione. This research contributes to the field of organic synthesis, particularly in the creation of complex heterocyclic structures (Kametani, Takahashi, Ihara, & Fukumoto, 1979).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-7-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-4-3-5-14-15(11)18(17(20)16(14)19)10-12-6-8-13(21-2)9-7-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRJKVHYFZFWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2683768.png)
![Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2683774.png)

![N-(3-chloro-4-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2683777.png)
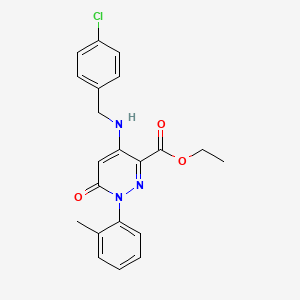
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2683779.png)
![ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate](/img/structure/B2683780.png)
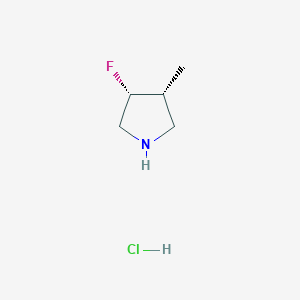
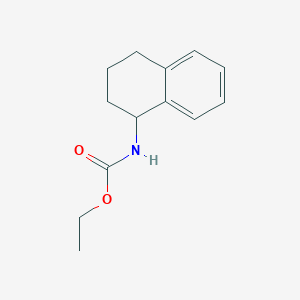
![4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2683785.png)
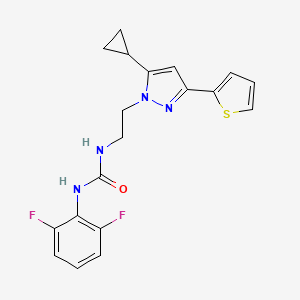

![1-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B2683788.png)
![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2683790.png)